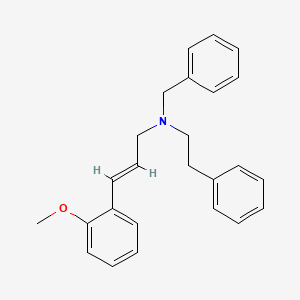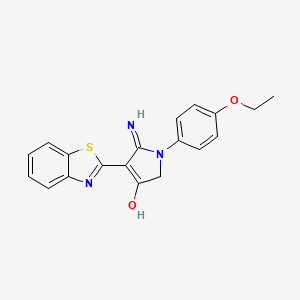![molecular formula C21H34N2O2 B6043348 3-[(1-Adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxypiperidin-2-one](/img/structure/B6043348.png)
3-[(1-Adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxypiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxypiperidin-2-one is a complex organic compound that features a piperidinone core with adamantyl and cyclobutylmethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxypiperidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to use a piperidinone derivative as the starting material, which undergoes a series of reactions including alkylation, amination, and hydroxylation to introduce the adamantyl and cyclobutylmethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1-Adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxypiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form a secondary alcohol.
Substitution: The adamantyl and cyclobutylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield a secondary alcohol.
Applications De Recherche Scientifique
3-[(1-Adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxypiperidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include acting as an inhibitor or modulator of specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-[(1-Adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxypiperidin-2-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological system and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidinone derivatives with different substituents, such as:
- 3-[(1-Adamantylamino)methyl]-1-(cyclopropylmethyl)-3-hydroxypiperidin-2-one
- 3-[(1-Adamantylamino)methyl]-1-(cyclohexylmethyl)-3-hydroxypiperidin-2-one
Uniqueness
The uniqueness of 3-[(1-Adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxypiperidin-2-one lies in its specific combination of substituents, which may confer distinct physical, chemical, and biological properties compared to other similar compounds. This can include differences in solubility, stability, reactivity, and biological activity.
Propriétés
IUPAC Name |
3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c24-19-21(25,5-2-6-23(19)13-15-3-1-4-15)14-22-20-10-16-7-17(11-20)9-18(8-16)12-20/h15-18,22,25H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMZFESFFUTWOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCCC(C2=O)(CNC34CC5CC(C3)CC(C5)C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzamide](/img/structure/B6043285.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6043287.png)

![1-ethyl-4-{[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6043296.png)
![N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine](/img/structure/B6043299.png)
![N-[4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenyl]acetamide](/img/structure/B6043304.png)

![N-(2,6-diethylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6043325.png)
![N-(cyclopropylmethyl)-5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinamine](/img/structure/B6043327.png)
![1-[(2-methoxynaphthalen-1-yl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6043329.png)
![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6043339.png)

![Ethyl 3-[(2-methoxyphenyl)carbamoyl]pyrazine-2-carboxylate](/img/structure/B6043351.png)
